molecular formula C6H9N3 B172582 5-Hydrazinyl-2-methylpyridine CAS No. 197516-48-6

5-Hydrazinyl-2-methylpyridine

Cat. No.: B172582
CAS No.: 197516-48-6
M. Wt: 123.16 g/mol
InChI Key: XWKGPVBYRBTGRC-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H9N3 It features a pyridine ring substituted with a hydrazine group at the 5-position and a methyl group at the 2-position

Scientific Research Applications

Chemistry: 5-Hydrazinyl-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its hydrazine group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.

Industry: The compound is also used in materials science for the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Safety and Hazards

5-Hydrazinyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methylpyridine typically involves the reaction of 2-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-2-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-methylpyridine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or other biological effects. The specific pathways involved depend on the target molecule and the context of its use .

Comparison with Similar Compounds

Uniqueness: 5-Hydrazinyl-2-methylpyridine is unique due to the presence of both the hydrazine and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(6-methylpyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKGPVBYRBTGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622934
Record name 5-Hydrazinyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197516-48-6
Record name 5-Hydrazinyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-2-methyl-pyridine (9.90 g, 91.6 mmol) was dissolved in 6 N HCl (100 mL), cooled to 0° C., and vigorously stirred throughout the procedure. Sodium nitrite (6.32 g, 91.6 mmol) was dissolved in water (50 mL), this solution was added to the reaction solution. After 30 min, tin (II) chloride dihydrate (52.0 g, 230 mmol) in 6 N HCl (100 mL) was added, and the reaction slurry was stirred at 0° C. for 3 h. The pH was adjusted to pH 14 with 40% aqueous potassium hydroxide solution. EtOAc extractions (6×250 mL), drying the organics over solid magnesium sulfate, and concentration afforded 5-hydrazino-2-methyl-pyridine as a tan solid (8.0 g). This material was used directly without further purification.
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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